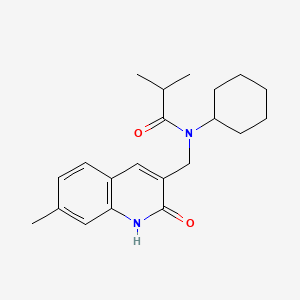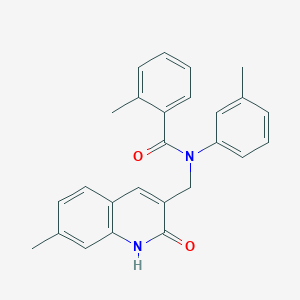
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide, also known as GMX1778, is a small molecule inhibitor that targets nicotinamide adenine dinucleotide (NAD+) biosynthesis. It has been found to have potential applications in cancer therapy, neurodegenerative diseases, and aging.
Wirkmechanismus
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD+. NAD+ is a coenzyme that plays a crucial role in many cellular processes, including energy metabolism, DNA repair, and cell signaling. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cells, leading to the inhibition of various cellular processes, including cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit cancer cell growth, induce apoptosis, and enhance the efficacy of chemotherapy drugs. It has also been found to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of neurodegenerative diseases and aging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide is its specificity for NAMPT. This makes it a valuable tool for studying the role of NAD+ in various cellular processes. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide. One direction is to investigate its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of NAMPT. Finally, the development of more soluble forms of this compound could enhance its utility in various experiments.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide involves several steps. The first step is the synthesis of 2-hydroxy-7-methylquinoline-3-carbaldehyde from 2-methylquinoline-3-carbaldehyde. This is followed by the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with m-toluidine to form N-(m-tolyl)-2-hydroxy-7-methylquinoline-3-carboxamide. The final step involves the reaction of N-(m-tolyl)-2-hydroxy-7-methylquinoline-3-carboxamide with 2-chloro-N-methylbenzamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound works by inhibiting NAD+ biosynthesis, which is essential for cancer cell survival. It has also been found to enhance the efficacy of chemotherapy drugs, making it a promising adjuvant therapy.
In addition to cancer therapy, this compound has also been studied for its potential applications in neurodegenerative diseases and aging. It has been found to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of neurodegenerative diseases and aging.
Eigenschaften
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-22(13-17)28(26(30)23-10-5-4-8-19(23)3)16-21-15-20-12-11-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBVELPUOHIGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

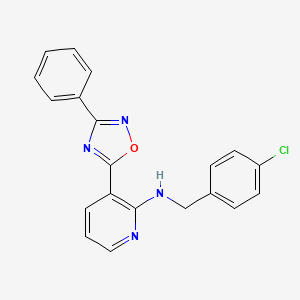
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)

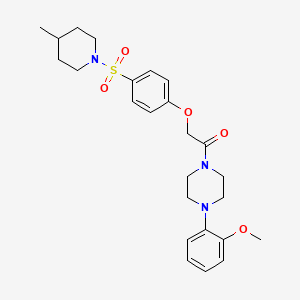
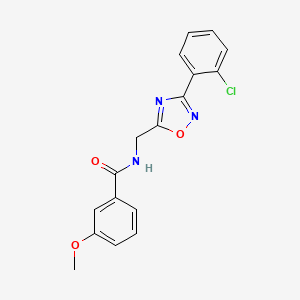
![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
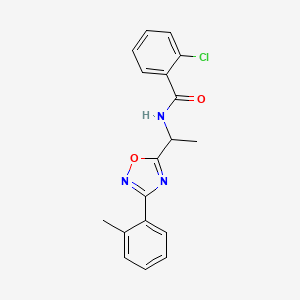
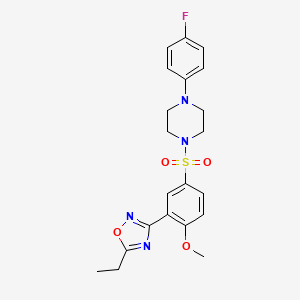
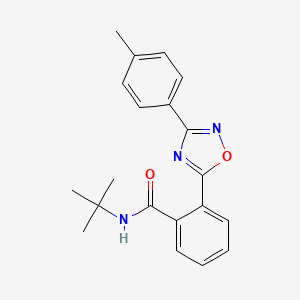
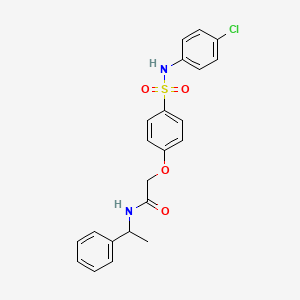
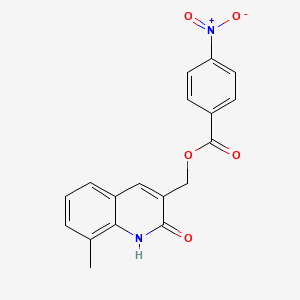
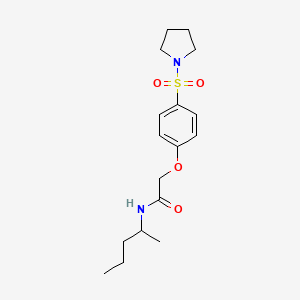
![3-(4-fluorophenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719448.png)
